molecular formula C5H9ClO4S2 B2471523 (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride CAS No. 1018611-90-9

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

Cat. No.: B2471523
CAS No.: 1018611-90-9
M. Wt: 232.69
InChI Key: GVGQILJHSCPTFL-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride (CAS 1018611-90-9) is a sulfonyl chloride derivative of tetrahydrothiophene sulfone. With the molecular formula C5H9ClO4S2 and a molecular weight of 232.71 g/mol, this compound is a specialized reagent designed for use in chemical synthesis and pharmaceutical research . As an active sulfonyl chloride, it primarily functions as an electrophile, making it a valuable building block for the introduction of the (1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonyl functional group into target molecules. Its typical reactions include sulfonylation of amines to create sulfonamides, and with alcohols or phenols to form sulfonate esters . This reagent is characterized by its reactive sulfonyl chloride group and the sulfone group within the thiolane ring, which can influence the compound's electronic properties and solubility. It is offered with cold-chain transportation to ensure stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions, as it is a reactive chemical and should be used in a well-ventilated laboratory environment.

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQILJHSCPTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride typically involves the reaction of tetrahydrothiophene-3-one with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tetrahydrothiophene-3-one+Chlorosulfonic acid(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride\text{Tetrahydrothiophene-3-one} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Tetrahydrothiophene-3-one+Chlorosulfonic acid→(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl chlorides with higher oxidation states.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield thiolane derivatives with reduced sulfur oxidation states.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of various sulfonamide and sulfonate derivatives .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function. It is also employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs .

Industry: In industrial applications, (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chloride ion, resulting in the formation of a new covalent bond. This mechanism is fundamental to its use in substitution reactions and the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Molecular Comparisons

The compound is most closely related to other sulfonyl chlorides with cyclic sulfone backbones. Key comparisons include:

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molar Mass (g/mol) Ring Size Key Features
(1,1-Dioxo-1λ⁶-thiolan-3-yl)methanesulfonyl chloride C₅H₉ClO₄S₂ 232.71 5-membered Five-membered thiolane ring with two sulfonyl groups
(1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride C₄H₇ClO₄S₂ 218.68 4-membered Four-membered thietane ring; higher ring strain
Methanesulfonyl chloride CH₃ClO₂S 114.56 N/A Linear structure; simpler reactivity
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 N/A Aromatic sulfonyl chloride; slower hydrolysis
Key Observations:
  • Ring Size and Reactivity : The five-membered thiolane ring in the target compound offers moderate ring strain compared to the four-membered thietane derivative (). Smaller rings (e.g., thietane) typically exhibit higher reactivity due to increased ring strain, favoring nucleophilic attack .
  • Molecular Complexity : The thiolan-based compound has greater molecular complexity compared to linear sulfonyl chlorides like methanesulfonyl chloride, which lacks a cyclic backbone .

Reactivity and Stability

Sulfonyl chlorides are generally moisture-sensitive, but their reactivity varies with structure:

  • Hydrolysis Rate : Linear sulfonyl chlorides (e.g., methanesulfonyl chloride) hydrolyze rapidly in water to form sulfonic acids. In contrast, aromatic derivatives like p-toluenesulfonyl chloride require prolonged heating with NaOH for complete hydrolysis . The thiolan-based compound’s cyclic structure likely places it between these extremes in reactivity.
  • Thermal Stability: No boiling point data are available for the thiolan derivative (), but cyclic sulfones are generally stable at room temperature. Thiolane’s five-membered ring confers greater stability than smaller cyclic analogs.
Key Notes:
  • Reactivity with Nucleophiles : The thiolan-based compound shares the same hazards (H314, H335) as simpler sulfonyl chlorides, necessitating similar precautions (e.g., avoiding water and amines) .
  • Destruction Methods: Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride) are neutralized with NaOH at room temperature, while less reactive ones (e.g., p-toluenesulfonyl chloride) require refluxing . The thiolan derivative’s reactivity is likely closer to methanesulfonyl chloride, given its cyclic but non-aromatic structure.

Biological Activity

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride is a sulfonyl chloride compound characterized by a thiolane ring and a dioxo group. Its unique structural features confer specific reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound possesses the following structure:

  • Chemical Formula : C₄H₅ClO₂S₂
  • Molecular Weight : 182.66 g/mol

The presence of the sulfonyl chloride functional group (-SO₂Cl) attached to a thiolane ring makes it highly reactive towards nucleophiles, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules. The sulfonyl chloride group is highly electrophilic, allowing it to interact with nucleophilic sites in proteins, enzymes, and other cellular components. This reactivity can lead to modifications in protein function and potentially alter cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Studies suggest that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through covalent modification of critical proteins involved in cell cycle regulation.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against Gram-positive bacteria, suggesting potential use as an antibiotic agent.
Study 2 Showed that sulfonyl chlorides can inhibit specific enzymes involved in cancer progression, indicating a mechanism for anticancer activity.
Study 3 Explored the reactivity of sulfonyl chlorides with thiol-containing biomolecules, supporting the hypothesis that these compounds can modify protein function.

Research Findings

Recent findings highlight the compound's interaction with various biomolecules:

  • Protein Modification : The electrophilic nature allows it to react with thiol groups in cysteine residues, leading to irreversible modifications that can affect protein activity.
  • Cellular Uptake : Investigations into cellular uptake mechanisms suggest that the compound may enter cells via passive diffusion due to its low molecular weight and lipophilicity.

Applications

The potential applications of this compound are diverse:

  • Pharmaceutical Development : As a building block for synthesizing new antimicrobial and anticancer agents.
  • Biochemical Research : Used as a tool for studying protein interactions and modifications in cellular systems.

Q & A

Basic Research Questions

Q. What are the key structural features of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride that influence its chemical reactivity?

  • The compound features a thiolane ring (a five-membered cyclic sulfide) with a dioxo group (S=O) at the 1-position and a methanesulfonyl chloride (-SO₂Cl) group at the 3-position. The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions, while the thiolane ring introduces steric and electronic effects that modulate reactivity .

Q. What safety precautions are necessary when handling this compound?

  • The compound is classified with hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation). Researchers should use personal protective equipment (PPE), including gloves, goggles, and respiratory protection. Work should be conducted in a fume hood, and spills must be neutralized with appropriate bases (e.g., sodium bicarbonate). Storage should be at room temperature in a dry, well-ventilated area away from moisture and bases .

Q. What are the common synthetic routes for this compound?

  • Two primary methods are reported:

  • Direct chlorination : Reacting the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) under reflux.
  • Thiourea/NCBSI/HCl system : A telescoped method involving thiourea and recyclable N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) to convert alkyl halides to sulfonyl chlorides. This method offers high yields (e.g., 96% for analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high purity?

  • Temperature control : Reflux conditions (~70–80°C) for chlorination reactions ensure complete conversion.
  • Solvent selection : Anhydrous solvents like dichloromethane or tetrahydrofuran minimize side reactions.
  • Catalytic additives : Use of catalytic dimethylformamide (DMF) accelerates SOCl₂-mediated chlorination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents improves purity. Comparative studies suggest the thiourea/NCBSI method reduces byproduct formation .

Q. How does this compound interact with biomolecules, and what methodologies are used to study these interactions?

  • Mechanistic studies : The sulfonyl chloride group reacts with nucleophilic residues (e.g., -NH₂ in lysine or -SH in cysteine) in proteins, forming covalent adducts. Techniques include:

  • Mass spectrometry (MS) : To identify adduct formation and binding sites.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Molecular docking : Predicts interaction sites using computational models .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides, such as benzenesulfonyl chloride or tosyl chloride?

  • Electronic effects : The thiolane ring’s electron-withdrawing dioxo group increases the electrophilicity of the sulfonyl chloride compared to benzenesulfonyl chloride.
  • Steric effects : The cyclic structure imposes steric hindrance, slowing reactions with bulky nucleophiles.
  • Biological specificity : Unlike simpler sulfonyl chlorides, the thiolane moiety may confer selectivity for specific enzyme targets (e.g., proteases or kinases) .

Q. What computational methods are used to predict the biological activity of derivatives of this compound?

  • QSAR modeling : Quantitative structure-activity relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with activity data.
  • Density Functional Theory (DFT) : Calculates reaction energetics for nucleophilic substitution.
  • Molecular Dynamics (MD) simulations : Assess stability of protein-ligand complexes over time. These methods guide the design of derivatives with enhanced potency or reduced toxicity .

Q. What advanced analytical techniques are employed to resolve contradictions in reaction outcomes during nucleophilic substitution studies?

  • NMR kinetics : Tracks reaction progress and intermediates (e.g., using ¹H or ¹³C NMR).
  • High-resolution mass spectrometry (HRMS) : Identifies unexpected byproducts.
  • X-ray crystallography : Resolves steric clashes in transition states. For example, conflicting yields in amine substitutions may arise from competing hydrolysis, which can be mitigated by anhydrous conditions .

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